![molecular formula C9H6Cl2N4O2 B6634291 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, commonly known as MNIP, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). This compound has gained significant attention in the scientific community due to its potential applications in cancer treatment and other diseases related to DNA damage and repair. In
Mecanismo De Acción
MNIP works by selectively inhibiting the activity of 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, an enzyme involved in DNA repair. 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine is activated in response to DNA damage and plays a critical role in repairing single-strand breaks. However, excessive activation of 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine can lead to the depletion of cellular energy and ultimately cell death. By inhibiting 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, MNIP can prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
MNIP has been shown to have potent anti-tumor activity in preclinical models. In addition, MNIP has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. However, MNIP has also been shown to have some toxic effects, particularly at high doses. Further research is needed to fully understand the biochemical and physiological effects of MNIP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNIP has several advantages for laboratory research, including its high selectivity for 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine and its well-established synthesis method. However, MNIP also has some limitations, particularly in terms of its toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers working with MNIP.
Direcciones Futuras
There are several future directions for research on MNIP. One area of interest is the development of MNIP analogs with improved selectivity and efficacy. Another area of interest is the investigation of MNIP in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the potential applications of MNIP in other diseases related to DNA damage and repair. Overall, MNIP has significant potential for further research and development in the field of cancer and DNA damage and repair.
Métodos De Síntesis
MNIP can be synthesized using a multistep process involving the reaction of 2,6-dichloropyridine with 4-nitroimidazole in the presence of a base and a palladium catalyst. The resulting intermediate is then treated with a reducing agent to form MNIP. The synthesis of MNIP has been optimized for high yield and purity, making it a viable option for laboratory research.
Aplicaciones Científicas De Investigación
MNIP has been extensively studied for its potential applications in cancer treatment. 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine is an enzyme involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. MNIP has been shown to selectively target 2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine, making it a promising candidate for cancer therapy. In addition, MNIP has also been studied for its potential use in other diseases related to DNA damage and repair, such as neurodegenerative disorders and cardiovascular diseases.
Propiedades
IUPAC Name |
2,6-dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O2/c10-7-2-1-6(9(11)13-7)3-14-4-8(12-5-14)15(16)17/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSAIYUWHMAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN2C=C(N=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.